molecular formula C11H16N2 B13021991 N-Isopropyl-6-methyl-5-vinylpyridin-2-amine CAS No. 1355182-06-7

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine

Cat. No.: B13021991
CAS No.: 1355182-06-7
M. Wt: 176.26 g/mol
InChI Key: XKAKKKGRUWNGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine is a chemical compound with the molecular formula C11H16N2 It is characterized by the presence of a pyridine ring substituted with isopropyl, methyl, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-6-methyl-5-vinylpyridin-2-amine typically involves the reaction of 2-chloro-5-vinylpyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-6-methyl-5-vinylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-6-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

1355182-06-7

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-ethenyl-6-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C11H16N2/c1-5-10-6-7-11(12-8(2)3)13-9(10)4/h5-8H,1H2,2-4H3,(H,12,13)

InChI Key

XKAKKKGRUWNGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.